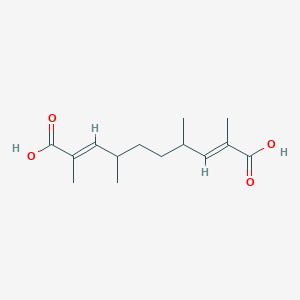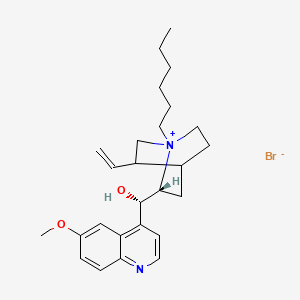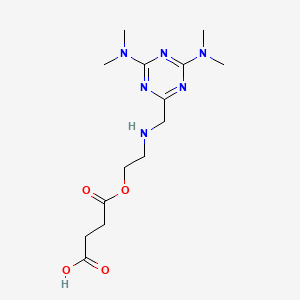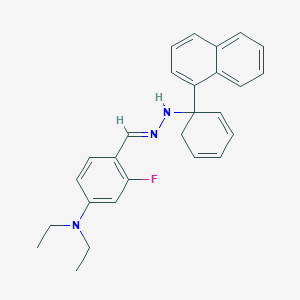
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone typically involves the condensation reaction between 4-(Diethylamino)-2-fluorobenzaldehyde and 1-naphthylphenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly against breast and pancreatic cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, in cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde Hydrazone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-Fluorobenzaldehyde Hydrazone: Lacks the diethylamino and naphthylphenyl groups, making it less complex.
1-Naphthylphenylhydrazone: Similar but without the diethylamino and fluorobenzaldehyde components.
Uniqueness
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
94089-09-5 |
|---|---|
Fórmula molecular |
C27H28FN3 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-fluoro-4-[(E)-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C27H28FN3/c1-3-31(4-2)23-16-15-22(26(28)19-23)20-29-30-27(17-8-5-9-18-27)25-14-10-12-21-11-6-7-13-24(21)25/h5-17,19-20,30H,3-4,18H2,1-2H3/b29-20+ |
Clave InChI |
OTZXBBKEVOSTAL-ZTKZIYFRSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=NNC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


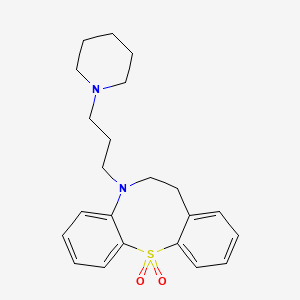
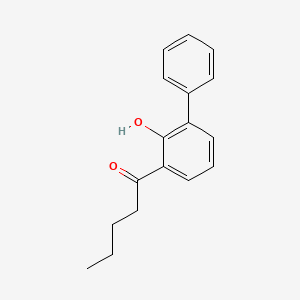
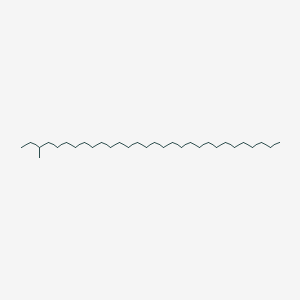

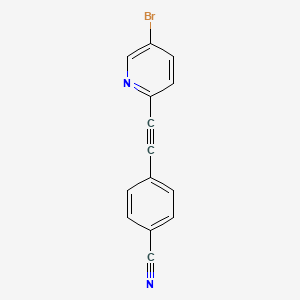
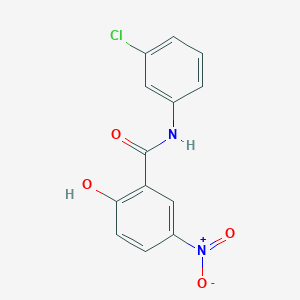
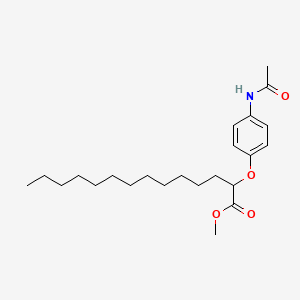
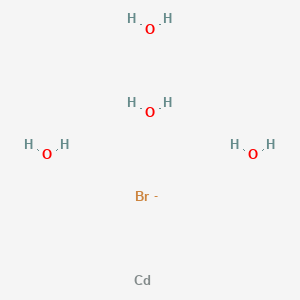
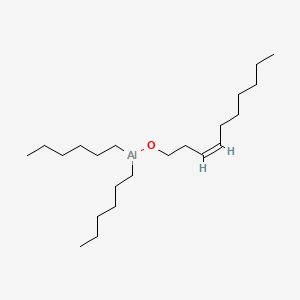
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
